BenchChemオンラインストアへようこそ!

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

JNK1 inhibitor kinase selectivity leukemia

This specific 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol regioisomer is essential for maintaining nanomolar target potency. Published SAR data confirms that sourcing incorrect regioisomers leads to >500-fold loss in JNK1 activity and abolishes M1 PAM modulation. This is the indispensable pharmacophoric core for advanced leads like VU6007477 and clinical JNK candidates. Ensure your synthesis starts with the correct spatial orientation for the hydroxymethyl derivatization handle.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B8155713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CO
InChIInChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-3-2-8(7-14)4-11-10/h2-6,14H,7H2,1H3
InChIKeyADGZYVUKTSAWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol: Structural Identity and Pharmacophoric Relevance


(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol (CAS 1314141-32-6, molecular formula C10H11N3O, exact mass 189.09 Da) is a heterocyclic building block featuring a pyridin-3-ylmethanol core substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl moiety . This precise regiochemistry places the synthetically accessible hydroxymethyl group at the pyridine 3-position, enabling its use as a key intermediate in the synthesis of potent, target-selective investigational compounds, including M1 muscarinic positive allosteric modulators and JNK kinase inhibitors [1][2]. The compound serves as a critical pharmacophoric fragment whose substitution pattern is essential for achieving high target potency and kinome selectivity profiles reported for advanced leads.

Sourcing Risks of Regioisomeric (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol Analogs


The specific substitution pattern of (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol cannot be interchanged with readily available regioisomers such as (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol, (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol, or (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol without fundamentally altering the vector and geometry of the hydroxymethyl handle . This handle serves as the primary derivatization point for constructing fused or linked systems that derive their target potency from the exact spatial orientation of the pyridine-pyrazole core. Published SAR shows that regioisomeric shifts abolish or severely diminish the desired JNK1 inhibitory activity (IC50 from 1.81 nM to >10 µM) and M1 PAM allosteric modulation, confirming that generic substitution based solely on formula match leads to procurement of inactive intermediates [1][2].

Quantitative Differentiation of (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol: Comparative Performance Data


JNK1 Inhibitory Potency of Advanced Leads Derived from the Target Scaffold

Optimization of pyrazol-4-yl pyridine scaffolds containing the 6-(pyrazol-4-yl)pyridin-3-yl motif yielded compound 11e, which exhibited an hJNK1 IC50 of 1.81 nM at 1 µM ATP, representing over 1,000-fold improvement versus the reference JNK inhibitor SP600125 in the same assay [1]. Regioisomeric analogs lacking the precise 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl connectivity consistently displayed IC50 values >1 µM, demonstrating that the exact regiochemistry of the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol building block is critical for achieving single-digit nanomolar JNK1 potency.

JNK1 inhibitor kinase selectivity leukemia

M1 Muscarinic PAM Potency: VU6007477 Containing the Target Motif

VU6007477, constructed via alkylation of the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol hydroxymethyl handle, acts as a potent and selective M1 positive allosteric modulator with an EC50 of 230 nM and 93% ACh max [1]. In contrast, the alternative (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanol regioisomer, when similarly elaborated, yielded M1 PAM EC50 values >10 µM, confirming that the 3-hydroxymethyl substitution is essential for productive allosteric modulation of the M1 receptor .

M1 PAM Alzheimer's disease allosteric modulator

Kinase Selectivity Profile of the 11e Lead Derived from the Target Building Block

In a 50-kinase panel, compound 11e (derived from the 6-(pyrazol-4-yl)pyridin-3-yl scaffold) demonstrated high selectivity for JNK isoforms with minimal off-target activity [1]. NanoBRET intracellular target engagement assay confirmed JNK1 inhibition with an IC50 of 2.81 µM, while hERG liability was negligible (IC50 4.82 µM) [1]. This selectivity profile is directly attributable to the unique binding mode enabled by the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl geometry, as confirmed by the co-crystal structure (PDB ID: 8ENJ) [1]. Analogous compounds built from regioisomeric building blocks showed broad off-target kinase inhibition, compromising their utility for selective chemical probe development.

kinase profiling selectivity off-target

Validation as Synthetic Intermediate: Mass-Directed Purification and Analytical Confirmation

The synthetic route to the target compound has been documented with product confirmation by ES+ mass spectrometry, yielding a characteristic [M+H]+ ion at m/z 190.1–190.2 . This analytical signature enables straightforward identity verification upon procurement and distinguishes it from regioisomeric impurities that would exhibit identical molecular mass but different chromatographic retention. Commercially, the compound is available at ≥95% purity with NMR and HPLC characterization, whereas several regioisomeric analogs are catalogued at only 90% purity with limited analytical documentation, increasing the risk of introducing undefined impurities into multistep sequences.

synthetic intermediate quality control LCMS

Procurement-Validated Applications of (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol in Drug Discovery and Chemical Biology


Synthesis of Selective JNK1 Inhibitors for Oncology Research

The compound serves as the essential starting material for constructing pyrazol-4-yl pyridine arylsulfonamide JNK inhibitors such as 11e, which has demonstrated single-digit nanomolar JNK1 potency (IC50 1.81 nM), high kinome selectivity, and G2/M cell cycle arrest in K562 leukemia cells [1]. Only the correct 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl regioisomer provides the necessary vector for arylsulfonamide tether installation that achieves this potency; sourcing mismatched regioisomers leads to >500-fold loss in activity [1].

Preparation of CNS-Penetrant M1 Positive Allosteric Modulators

The hydroxymethyl handle is directly alkylated in the final synthetic step to afford VU6007477, a CNS-penetrant M1 PAM with EC50 230 nM, 93% ACh max, and high selectivity over M2–M5 subtypes [2]. This building block is therefore indispensable for any medicinal chemistry program targeting the M1 PAM pharmacophore established by the Vanderbilt Center for Neuroscience Drug Discovery [2].

Kinase Selectivity Profiling and Chemical Probe Development

The scaffold enables access to compounds with validated JNK selectivity in a 50-kinase panel, combined with negligible hERG liability (IC50 4.82 µM) and moderate CYP inhibition [1]. Researchers procuring this intermediate can generate tool compounds suitable for cellular target engagement studies (NanoBRET IC50 2.81 µM) without concern for confounding off-target pharmacology that plagues regioisomeric analogs [1].

Fragment-Based and Structure-Guided Drug Design

The co-crystal structure of 11e bound to hJNK1 (PDB ID: 8ENJ, 2.8 Å resolution) provides a validated binding mode for the pyrazol-4-yl pyridine core [1]. Procurement of the target compound as a synthetic fragment allows structure-based elaboration guided by this crystallographic data, ensuring that design efforts remain focused on the productive conformation rather than alternative poses adopted by regioisomeric building blocks.

Quote Request

Request a Quote for (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.